![molecular formula C8H14ClNO2 B6296879 (2E)-3-[(2R)-1-Methylpyrrolidin-2-yl]prop-2-enoic acid hydrochloride CAS No. 2243041-69-0](/img/structure/B6296879.png)

(2E)-3-[(2R)-1-Methylpyrrolidin-2-yl]prop-2-enoic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

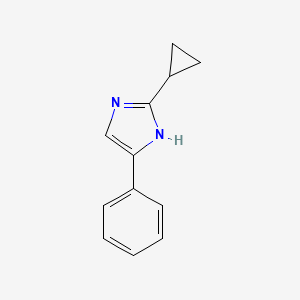

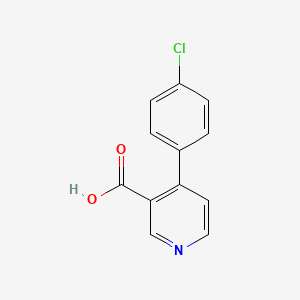

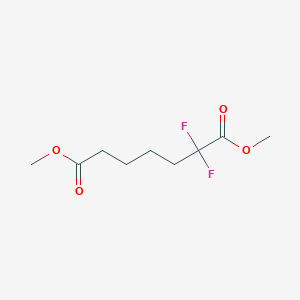

“(2E)-3-[(2R)-1-Methylpyrrolidin-2-yl]prop-2-enoic acid hydrochloride” is a chemical compound with the molecular formula C8H14ClNO2. It is used for laboratory research and development .

Synthesis Analysis

The synthesis of this compound could potentially involve the use of a pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthesis process could involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolidine ring, which contributes to the stereochemistry of the molecule . The molecule has a molecular weight of 191.65 g/mol.Chemical Reactions Analysis

The chemical reactions involving this compound could be influenced by various factors such as the evaporative concentration of reactants as a function of droplet size and initial concentration, competition from gas-phase chemistry and reactions on experimental surfaces, differences in ionization efficiency and ion transmission, and droplet charge .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C8H14ClNO2) and molecular weight (191.65 g/mol). Additional properties such as melting point, boiling point, solubility, and others are not provided in the available resources.Scientific Research Applications

Organic Acids in Stimulation Operations

Organic acids, including (2E)-3-[(2R)-1-Methylpyrrolidin-2-yl]prop-2-enoic acid hydrochloride, offer an alternative to hydrochloric acid for acidizing operations in oil and gas extraction. They are used for formation-damage removal, dissolution of minerals, and as corrosion inhibitors in high-temperature applications. Organic acids like formic, acetic, citric, and lactic acids have been explored for their lesser corrosive nature and ability to dissolve drilling-mud filter cakes. Their retardation performance makes them suitable for high-temperature operations and as iron-sequestering agents. The limitations, such as the solubility of reaction-product salts, and applications in acidizing jobs, are detailed, providing insights for future research in oil and gas operations (Alhamad et al., 2020; Alhamad et al., 2020).

Environmental and Industrial Applications

Organic corrosion inhibitors, including this compound, are used in acidic solutions for industrial cleaning processes like acid pickling and descaling of metals. These inhibitors are preferred due to their economic benefits and effectiveness in preventing metallic dissolution. The presence of heteroatoms and π-electrons in organic inhibitors is highlighted for their role in corrosion inhibition (Goyal et al., 2018).

Role in Biodegradable Polymers

Organotin(IV) complexes, derived from various acids including (2E)-3-[(2R)-1-Methylpyrrolidin-2-yl]prop-2-enoic acid hydrochloride, exhibit significant antituberculosis activity. These complexes demonstrate a diverse range of structural diversity and biological activity, influenced by the ligand environment and the structure of the organotin compounds. The review focuses on the antituberculosis activity of these complexes, presenting a potential for medical applications in treating tuberculosis (Iqbal et al., 2015).

Safety and Hazards

properties

IUPAC Name |

(E)-3-[(2R)-1-methylpyrrolidin-2-yl]prop-2-enoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2.ClH/c1-9-6-2-3-7(9)4-5-8(10)11;/h4-5,7H,2-3,6H2,1H3,(H,10,11);1H/b5-4+;/t7-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDYGMTVBUGKDCZ-WMNOSTMQSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1C=CC(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC[C@@H]1/C=C/C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R,E)-3-(1-Methylpyrrolidin-2-yl)acrylic acid hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1H-Benzo[d][1,2,3]triazol-1-yl)propan-1-ol](/img/structure/B6296840.png)

![5-(Benzo[3,4-d]1,3-dioxolen-5-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6296864.png)

![2-Propyn-1-yl-N-[3-(trimethoxysilyl)propyl]carbamate](/img/structure/B6296871.png)

![2-[(Dichlorofluoromethyl)thio]-malonic acid 1,3-diethyl ester, 90%](/img/structure/B6296889.png)